![molecular formula C23H26S2Si B14375302 Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane CAS No. 90382-68-6](/img/structure/B14375302.png)
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is an organosilicon compound characterized by the presence of silicon bonded to both organic and inorganic groups. This compound is notable for its unique structure, which includes methylsulfanyl and phenyl groups attached to a silicon atom. Organosilicon compounds like this one are widely studied due to their diverse applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane typically involves the reaction of phenylsilane with methylsulfanyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with chloromethylsilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane involves its interaction with various molecular targets. The silicon atom, being a central component, can form stable bonds with other elements, facilitating the formation of complex structures. The methylsulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s hydrophobicity and can participate in π-π interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
Methylphenylsilane: Contains only one phenyl group and one methyl group, resulting in different reactivity.
Bis(trimethylsilyl)methane: Features trimethylsilyl groups instead of methylsulfanyl, leading to different chemical properties.
Uniqueness
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is unique due to the presence of both methylsulfanyl and phenyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90382-68-6 |
|---|---|
Molekularformel |
C23H26S2Si |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
methyl-bis[methylsulfanyl(phenyl)methyl]-phenylsilane |
InChI |
InChI=1S/C23H26S2Si/c1-24-22(19-13-7-4-8-14-19)26(3,21-17-11-6-12-18-21)23(25-2)20-15-9-5-10-16-20/h4-18,22-23H,1-3H3 |
InChI-Schlüssel |
MCPGYSQIXKYFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C(C2=CC=CC=C2)SC)C(C3=CC=CC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



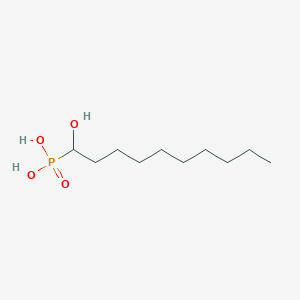
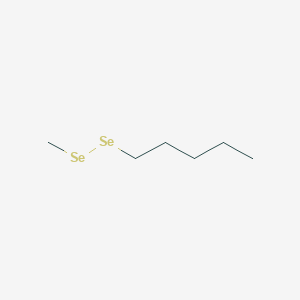
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
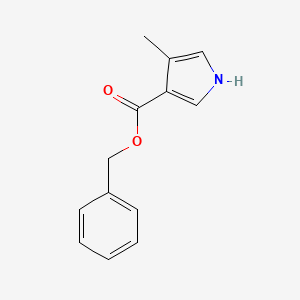
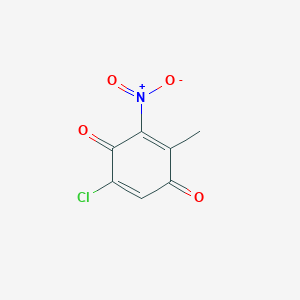
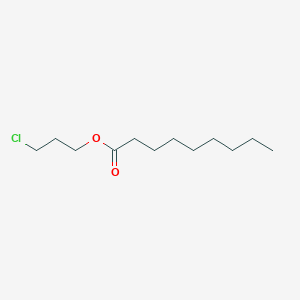
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
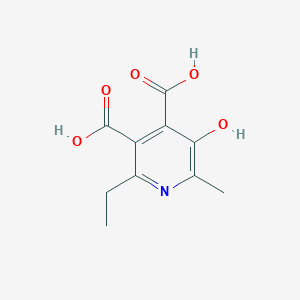
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
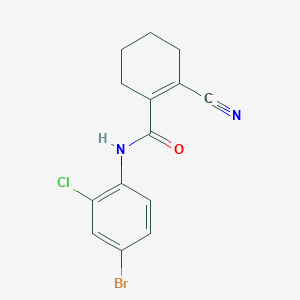
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
